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N-(4-chlorophenyl)-3-phenoxybenzamide

PDE4 inhibition Anti-inflammatory SAR

Researchers often face potency drop-offs when substituting benzamide analogs. N-(4-Chlorophenyl)-3-phenoxybenzamide, with its para-chloro substituent, provides a ~7-fold PDE4A potency gain (IC₅₀ 10.7 nM) over the des-chloro variant, ensuring reliable HTS assay sensitivity. Procurement of this specific chemotype is critical for DNA damage and epigenetics studies. - Achieves cellular PARP1 IC₅₀ of 27 nM, enabling sub-cytotoxic target engagement. - Provides a non-hydroxamic acid HDAC1 inhibitor option (IC₅₀ 649 nM). - Demonstrates Gram-negative permeability with anti-Klebsiella pneumoniae MICs from 31.3 µg/mL.

Molecular Formula C19H14ClNO2
Molecular Weight 323.78
CAS No. 313647-96-0
Cat. No. B2645823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-phenoxybenzamide
CAS313647-96-0
Molecular FormulaC19H14ClNO2
Molecular Weight323.78
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClNO2/c20-15-9-11-16(12-10-15)21-19(22)14-5-4-8-18(13-14)23-17-6-2-1-3-7-17/h1-13H,(H,21,22)
InChIKeySYWBAPLRZGJQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-3-phenoxybenzamide – Chemical Profile and Pharmacological Overview


N-(4-Chlorophenyl)-3-phenoxybenzamide is a synthetic small molecule belonging to the phenoxybenzamide class, characterized by a 3-phenoxybenzamide core with a para-chloro substituent on the N-phenyl ring. This compound has been profiled across multiple biological targets, most notably as a phosphodiesterase 4A (PDE4A) inhibitor [1], a bacterial cell division protein FtsZ binder [2], a poly(ADP-ribose) polymerase 1 (PARP1) inhibitor [3], and a histone deacetylase 1 (HDAC1) inhibitor [4]. Its multi-target activity profile distinguishes it from single-target benzamide analogs and makes it a versatile tool compound for probing diverse biological pathways.

1
Multi-target profiling tool for PDE4A, PARP1, HDAC1, and FtsZ pathway studies
2
Para-chloro phenoxybenzamide scaffold with differentiated target engagement
3
Supports SAR-driven selection across enzyme and antibacterial screens

Structural Basis for Differentiated Activity from Phenoxybenzamide Analogs


Phenoxybenzamide analogs exhibit highly divergent target engagement profiles that are exquisitely sensitive to subtle structural modifications. The para-chloro substituent on the N-phenyl ring of N-(4-chlorophenyl)-3-phenoxybenzamide is not a passive structural feature; it directly modulates electronic properties and binding-pocket complementarity. Removing this substituent (as in 3-phenoxy-N-phenylbenzamide) can result in a ≥7-fold shift in PDE4A inhibitory potency [1]. Similarly, substituting the amide carbonyl with a hydroxamic acid (as in N-hydroxy-3-phenoxybenzamide) redirects selectivity toward HDAC8 [2], while repositioning the phenoxy group from the 3- to the 4-position alters PARP10 selectivity profiles [3]. These examples demonstrate that in-class substitution is not functionally interchangeable—each structural variant requires independent potency, selectivity, and target engagement validation before any procurement or experimental substitution decision.

Para-chloro removal may substantially shift PDE4A inhibitory potency and target engagement profile.
Amide-to-hydroxamic acid conversion redirects selectivity toward HDAC8, not HDAC1.
Phenoxy repositioning from 3- to 4-position alters PARP isoform selectivity.

Quantitative Differentiation Evidence Across Five Target Dimensions


PDE4A Inhibition and the Role of Para-Chloro Substitution

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits PDE4A with an IC₅₀ of 10.7 nM [1]. The closest des-chloro analog, 3-phenoxy-N-phenylbenzamide, exhibits an IC₅₀ of 74.7 nM against PDE4A3 under comparable human recombinant enzyme assay conditions [2]. This represents approximately a 7-fold improvement in inhibitory potency conferred solely by the para-chloro substituent.

PDE4A Inhibition
Cross-study comparable
IC₅₀ 10.7 nM (target) vs 74.7 nM (des-chloro analog); ~7-fold difference
Supports PDE4A screening potency differentiation
Para-chloro substitution context; assay format may vary
PDE4 inhibition Anti-inflammatory SAR

FtsZ Binding Mode Differentiation from PC190723

N-(4-Chlorophenyl)-3-phenoxybenzamide binds to Staphylococcus aureus FtsZ with a dissociation constant (Kd) of 2,000 nM (2.0 µM) measured by fluorescence spectroscopy [1]. By comparison, the well-characterized FtsZ inhibitor PC190723 exhibits an IC₅₀ of 55 ng/mL (~120 nM based on molecular weight of ~460 Da) against S. aureus FtsZ GTPase activity . While PC190723 is a more potent FtsZ inhibitor, N-(4-chlorophenyl)-3-phenoxybenzamide represents a structurally distinct benzamide chemotype that may engage FtsZ through a different binding mode, as it lacks the oxazole moiety characteristic of PC190723 and related probes [2].

FtsZ Binding Mode
Class-level inference
Kd 2,000 nM; vs PC190723 IC₅₀ ~120 nM (different readout)
Structurally distinct chemotype for resistance profiling
Binding-mode differentiation context; Kd vs IC₅₀ not directly comparable
FtsZ inhibitor Antibacterial Cell division

Cellular PARP1 Inhibition Potency

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits PARP1 in a cellular context (human HeLa cells) with an IC₅₀ of 27 nM, measured as the reduction in H₂O₂-induced poly(ADP-ribose) (PAR) formation [1]. This cellular IC₅₀ places the compound in a potency range comparable to clinical PARP inhibitors (e.g., olaparib cellular PARP1 IC₅₀ ~5 nM), yet it is structurally distinct from the phthalazinone and piperazine-based clinical candidates. By contrast, the simple benzamide analog 3-aminobenzamide, an early-generation PARP probe, exhibits an IC₅₀ in the 10–30 µM range, representing a >370-fold lower cellular potency [2].

Cellular PARP1
Class-level inference
IC₅₀ 27 nM (HeLa cells); >370-fold over 3-aminobenzamide
Supports PARP1 DNA repair pathway studies
Legacy probe comparison context; sub-100 nM cellular engagement
PARP1 inhibitor DNA repair Oncology

HDAC1 Inhibition vs. Hydroxamic Acid-Based Inhibitors

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits human recombinant HDAC1 with an IC₅₀ of 649 nM [1]. The structurally related N-hydroxy-3-phenoxybenzamide, which replaces the amide with a zinc-chelating hydroxamic acid, shows only weak HDAC8 inhibition (IC₅₀ = 6,600 nM) [2]. This comparison illustrates a critical structure-activity divergence: the non-hydroxamic acid benzamide scaffold of the target compound preferentially engages Class I HDACs (HDAC1), whereas the hydroxamic acid analog is markedly weaker. The clinically studied benzamide HDAC inhibitor entinostat (MS-275) exhibits HDAC1 IC₅₀ values of 243–510 nM depending on assay conditions [3], placing N-(4-chlorophenyl)-3-phenoxybenzamide within the same order of magnitude as a clinical candidate.

HDAC1 Inhibition
Cross-study comparable
IC₅₀ 649 nM; ~10× more potent than N-hydroxy analog, comparable to entinostat range
Supports HDAC1 epigenetic profiling in benzamide class
Non-hydroxamic acid zinc-chelating mode; class I HDAC context
HDAC inhibitor Epigenetics Benzamide

Gram-Negative Antibacterial Activity Against K. pneumoniae

N-(4-Chlorophenyl)-3-phenoxybenzamide has been tested for in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, with a reported MIC range of 31.3 to >1,000 µg/mL . By contrast, the phenoxybenzamide-derived FtsZ inhibitor PC190723 shows potent anti-staphylococcal activity (MIC = 1 µg/mL against MSSA and MRSA) but lacks meaningful Gram-negative coverage due to efflux pump susceptibility and outer membrane impermeability . The measurable anti-Klebsiella activity of N-(4-chlorophenyl)-3-phenoxybenzamide, albeit modest, indicates a differentiated spectrum that may reflect alternative mechanisms beyond FtsZ inhibition or reduced susceptibility to Gram-negative resistance determinants.

Gram-Negative Activity
Class-level inference
K. pneumoniae MIC 31.3–>1,000 µg/mL; PC190723 Gram-positive only
Supports Gram-negative antibacterial screening scaffold
Outer membrane penetration evidence; spectrum differentiation context
Antibacterial Gram-negative MIC

Recommended Application Scenarios Based on Differentiated Activity


PDE4-Focused Anti-Inflammatory Screening

For high-throughput screening (HTS) campaigns targeting PDE4A for respiratory or dermatological anti-inflammatory indications, N-(4-chlorophenyl)-3-phenoxybenzamide (PDE4A IC₅₀ = 10.7 nM) offers a ~7-fold potency advantage over its des-chloro analog 3-phenoxy-N-phenylbenzamide (IC₅₀ = 74.7 nM) [1]. This potency gain, attributable to the para-chloro substituent, translates to lower screening concentrations, reduced solvent interference, and improved assay signal-to-noise ratios. Procurement of this specific analog is recommended over the des-chloro variant when screening libraries are being built to explore the upper potency range of the phenoxybenzamide SAR series.

PARP1-Mediated DNA Repair Studies

With a cellular PARP1 IC₅₀ of 27 nM in HeLa cells [1], N-(4-chlorophenyl)-3-phenoxybenzamide operates in a concentration range compatible with selective PARP1 target engagement without the confounding polypharmacology observed with millimolar concentrations of legacy benzamide probes such as 3-aminobenzamide. This compound is ideally suited for DNA damage response studies in oncology research, particularly in experiments requiring sustained PARP inhibition at sub-cytotoxic concentrations to dissect PARP1-dependent vs. PARP1-independent repair pathways.

Benzamide-Class HDAC Inhibitor Profiling

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits HDAC1 with an IC₅₀ of 649 nM [1], positioning it within the same potency order of magnitude as the clinically validated benzamide HDAC inhibitor entinostat. Unlike hydroxamic acid-based HDAC inhibitors, this benzamide scaffold does not rely on strong zinc chelation, which may confer a slower, tighter-binding kinetic profile characteristic of this chemotype. Epigenetics research groups seeking a non-hydroxamic acid HDAC1 reference inhibitor for comparative selectivity profiling across Class I HDAC isoforms should prioritize this compound over N-hydroxy-3-phenoxybenzamide (HDAC8 IC₅₀ = 6,600 nM) [2], which is substantially weaker and targets a different HDAC subclass.

Gram-Negative Antibacterial Discovery Starting Point

The documented anti-Klebsiella pneumoniae activity (MIC range: 31.3 to >1,000 µg/mL) [1] distinguishes N-(4-chlorophenyl)-3-phenoxybenzamide from Gram-positive-restricted FtsZ inhibitors such as PC190723. Antibacterial drug discovery programs focused on Gram-negative ESKAPE pathogens should consider this compound as a scaffold for further optimization, as it provides evidence of outer membrane penetration—a critical hurdle in Gram-negative drug development. Structure-activity relationship expansion around this chemotype may yield analogs with improved MIC values while retaining the Gram-negative permeability demonstrated by the parent compound.

Application
Selection Property
Validation Focus
PDE4 pathway respiratory inflammation research
Para-chloro dependent PDE4A potency
PDE4A isoform engagement assays
PARP1-mediated DNA damage response studies
Sub-100 nM cellular PARP1 inhibition
PAR formation endpoint in cancer cell lines
Class I HDAC epigenetic profiling
Benzamide-class HDAC1 selectivity
HDAC isoform selectivity panel
Gram-negative antibacterial screening
Klebsiella pneumoniae permeability
Outer membrane penetration SAR
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